Regioisomeric Identity: Distinguishing the 4-Ethyl/3-Methyl Substitution Pattern from Positional Isomers Sharing Identical Molecular Formula and Mass
At least four distinct compounds share the molecular formula C11H18ClN5 and molecular weight 255.75 g/mol, differing only in the attachment position of ethyl and methyl groups on the pyrazole rings. The target compound places ethyl at pyrazole position 4 (ring A) and methyl at pyrazole position 3 (ring B). The closest positional isomer, 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine (CAS 1855946-70-1), inverts this arrangement, placing ethyl at position 3 and methyl at position 4 . A second isomer, 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (CAS 1856076-10-2), shifts the ethyl to position 5 . In the PI3Kγ assay context for related (1H-pyrazol-4-yl)methanamines, positional modification of substituents altered enzyme inhibition from 36% to 73%, corresponding to an approximate 2-fold change in target engagement . While direct head-to-head data for these specific isomers is absent from the published literature, the class-level SAR strongly indicates that these regioisomers are not functionally interchangeable.
| Evidence Dimension | Regioisomeric identity and projected target engagement differential |
|---|---|
| Target Compound Data | Ethyl at pyrazole 4-position; methyl at pyrazole 3-position; CAS 1856057-74-3 |
| Comparator Or Baseline | CAS 1855946-70-1 (ethyl at 3-position; methyl at 4-position); CAS 1856076-10-2 (ethyl at 5-position; methyl at 3-position) |
| Quantified Difference | Class-level SAR: positional isomerism in (1H-pyrazol-4-yl)methanamines produced an inhibition range of 36%–73% (approx. 2-fold) in PI3Kγ assay ; direct comparative data for these specific CAS entries not available |
| Conditions | PI3Kγ enzyme inhibition assay (class-level reference); structural identity confirmed by InChI Key: ZFABMXNWCGMVIR-UHFFFAOYSA-N |
Why This Matters
Procurement of the incorrect regioisomer—indistinguishable by molecular formula or mass alone—can result in a compound with substantially different biological activity, invalidating SAR campaigns and wasting screening resources.
- [1] Bepary S, Youn IK, et al. Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamine. Thai J Pharm Sci. 2016; 40 (Suppl.): 93-96. View Source
- [2] CIRS Group. GCIS Detail: InChI Key ZFABMXNWCGMVIR-UHFFFAOYSA-N for CAS 1856057-74-3. Available at: https://hgt.cirs-group.com/tools/gcis/detail/0ocee6d746?cas=1856057-74-3 View Source
